
1-Butyl-1-(chloromethyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-1-(chloromethyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring substituted with a butyl group and a chloromethyl group. Cyclopropane derivatives are known for their unique chemical properties and reactivity due to the strained three-membered ring structure.
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-1-(chloromethyl)cyclopropane can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For instance, the reaction of 1-butene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative. Another method involves the reaction of 1-butylcyclopropane with chloromethylating agents such as chloromethyl methyl ether under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Butyl-1-(chloromethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of cyclopropane carboxylic acids or alcohols.
Reduction: Formation of 1-butyl-1-methylcyclopropane.
科学研究应用
1-Butyl-1-(chloromethyl)cyclopropane has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-butyl-1-(chloromethyl)cyclopropane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The cyclopropane ring’s strain also contributes to its reactivity, making it a valuable intermediate in various chemical reactions.
相似化合物的比较
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methyl-1-(chloromethyl)cyclopropane: Similar structure but with a methyl group instead of a butyl group.
1-Butylcyclopropane: Lacks the chloromethyl group.
Uniqueness
1-Butyl-1-(chloromethyl)cyclopropane is unique due to the presence of both a butyl group and a chloromethyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC 名称 |
1-butyl-1-(chloromethyl)cyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-8(7-9)5-6-8/h2-7H2,1H3 |
InChI 键 |
OKQVBNVCLSLYJV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


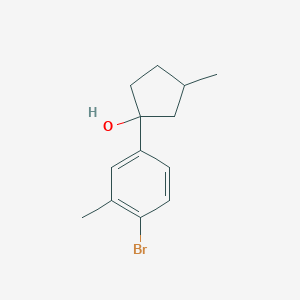
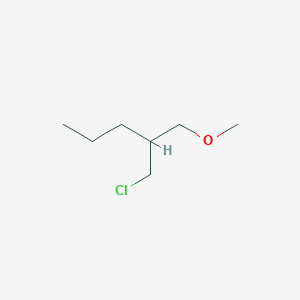

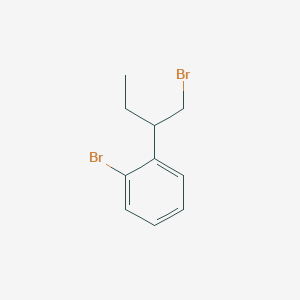
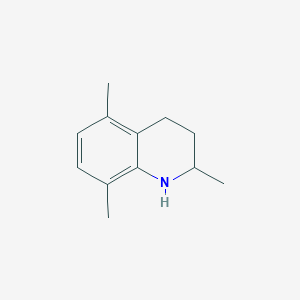
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)
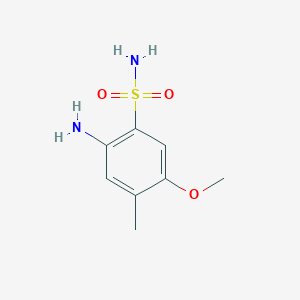
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)
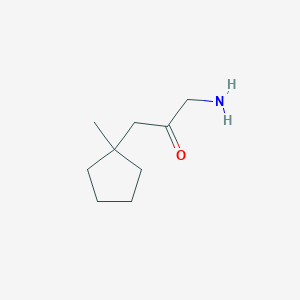
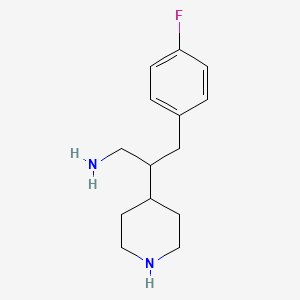
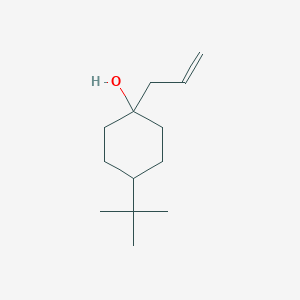
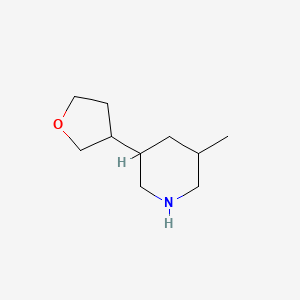
![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
